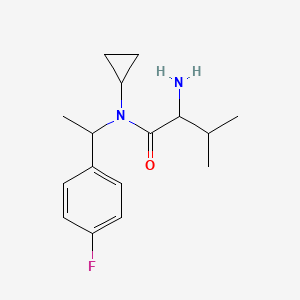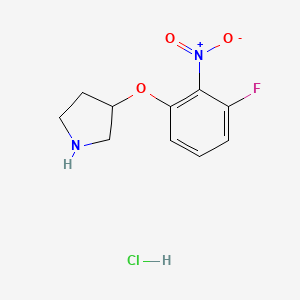
3-(3-Fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride is a chemical compound with the molecular formula C10H12ClFN2O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains both fluorine and nitro functional groups on a phenoxy ring. This compound is often used in scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(3-Fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-2-nitrophenol and pyrrolidine.
Reaction Conditions: The 3-fluoro-2-nitrophenol is reacted with pyrrolidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Chemical Reactions Analysis
3-(3-Fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-Fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
3-(3-Fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride can be compared with other similar compounds, such as:
3-(3-Fluoro-2-nitrophenoxy)pyrrolidine: The non-hydrochloride form of the compound.
3-(3-Fluoro-2-nitrophenoxy)pyrrolidine;hydrobromide: A similar compound with a hydrobromide salt instead of hydrochloride.
3-(3-Fluoro-2-nitrophenoxy)pyrrolidine;acetate: A similar compound with an acetate salt.
The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for various research and industrial applications.
Properties
Molecular Formula |
C10H12ClFN2O3 |
|---|---|
Molecular Weight |
262.66 g/mol |
IUPAC Name |
3-(3-fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H11FN2O3.ClH/c11-8-2-1-3-9(10(8)13(14)15)16-7-4-5-12-6-7;/h1-3,7,12H,4-6H2;1H |
InChI Key |
VAPJKBIWYOZJPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2=C(C(=CC=C2)F)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


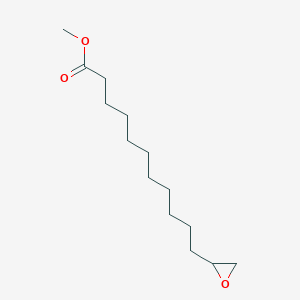
![2-phenyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14783952.png)
![2-amino-N-cyclopropyl-N-[(4-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14783959.png)
![2-[2-Bromo-5-[(1s)-2,2,2-trifluoro-1-methyl-ethoxy]-[1,2,4]triazolo[1,5-a]pyridin-8-yl]propan-2-ol](/img/structure/B14783965.png)
![4-[5-(3-Methoxyphenyl)-3-propylimidazol-4-yl]phenyl sulfurofluoridate](/img/structure/B14783987.png)
![2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N,3-dimethylbutanamide](/img/structure/B14783995.png)

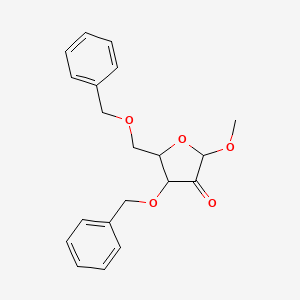
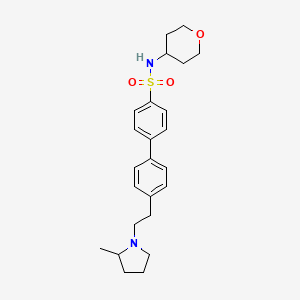
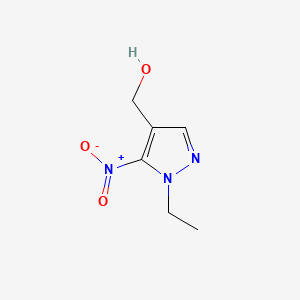
![benzyl N-[1-(oxetan-3-yl)piperidin-3-yl]carbamate](/img/structure/B14784018.png)
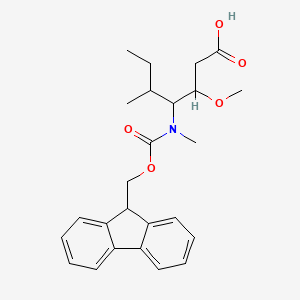
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14784054.png)
